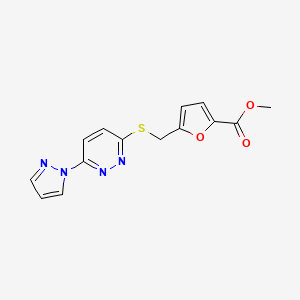

methyl 5-(((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)methyl)furan-2-carboxylate

Description

Methyl 5-(((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)methyl)furan-2-carboxylate (CAS: 1351634-56-4) is a heterocyclic compound featuring a furan ring linked via a thioether bridge to a pyridazine moiety substituted with a pyrazole ring. Its molecular formula is C₁₄H₁₂N₄O₃S, with a molecular weight of 318.35 g/mol. The structural complexity arises from the integration of three distinct aromatic systems:

- Furan ring: Provides electron-rich properties and metabolic stability.

- Pyridazine ring: Contributes to hydrogen-bonding interactions due to its nitrogen atoms.

Synthesis: The compound is synthesized via multi-step reactions, including:

Thioether formation: Reaction of a mercaptomethyl-furan intermediate with 6-chloropyridazin-3-amine under basic conditions (e.g., K₂CO₃ in DMF).

Pyrazole coupling: Copper-catalyzed cross-coupling introduces the pyrazole ring.

Esterification: Methylation of the carboxylic acid intermediate using methanol and H₂SO₄ .

Properties

IUPAC Name |

methyl 5-[(6-pyrazol-1-ylpyridazin-3-yl)sulfanylmethyl]furan-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O3S/c1-20-14(19)11-4-3-10(21-11)9-22-13-6-5-12(16-17-13)18-8-2-7-15-18/h2-8H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDCUZFWKAHEHKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(O1)CSC2=NN=C(C=C2)N3C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)methyl)furan-2-carboxylate typically involves multiple steps. One common route includes the initial formation of the pyrazole and pyridazine rings, followed by their coupling with a furan derivative. The reaction conditions often involve the use of solvents like ethanol and catalysts such as potassium hydroxide (KOH) and carbon disulfide (CS2) at low temperatures (0–5°C) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)methyl)furan-2-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative .

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Research has indicated that compounds containing pyrazole and pyridazine moieties exhibit significant antimicrobial properties. Methyl 5-(((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)methyl)furan-2-carboxylate can potentially be synthesized into derivatives that target bacterial infections, as pyrazoles are known for their ability to inhibit microbial growth. A study on related compounds demonstrated their effectiveness against various bacterial strains, suggesting a promising avenue for developing new antimicrobial agents .

1.2 Anticancer Properties

The furan and pyrazole structures are often associated with anticancer activity. Compounds similar to this compound have been reported to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and inhibition of cell proliferation . This compound could serve as a scaffold for designing novel anticancer drugs.

Agricultural Applications

2.1 Pesticidal Activity

The incorporation of furan and thiazole rings into chemical structures has been linked to enhanced pesticidal properties. This compound may be explored as a potential pesticide or herbicide due to its structural similarity to known agrochemicals . Preliminary studies suggest that such compounds can effectively manage pest populations while minimizing environmental impact.

Materials Science

3.1 Polymer Chemistry

The unique chemical structure of this compound allows for its use in polymer synthesis. Its reactivity can be harnessed to create functionalized polymers with specific properties suitable for applications in coatings, adhesives, and other materials . Research into the polymerization of similar compounds has shown promising results in enhancing material durability and performance.

Data Table: Summary of Applications

| Application Area | Potential Uses | Related Studies |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents, anticancer drugs | , |

| Agricultural Science | Pesticides, herbicides | |

| Materials Science | Functionalized polymers |

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of pyrazole derivatives revealed that modifications similar to those found in this compound significantly improved antimicrobial activity against resistant strains of bacteria. The results showed a correlation between structural complexity and biological efficacy, indicating the potential for developing new therapeutic agents .

Case Study 2: Agricultural Impact

In agricultural trials, derivatives of compounds with similar structures demonstrated effective pest control with minimal phytotoxicity. The results suggest that this compound could be further developed into safe and effective agricultural chemicals .

Mechanism of Action

The mechanism of action of methyl 5-(((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)methyl)furan-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function .

Comparison with Similar Compounds

A. Structural Impact on Bioactivity

- Pyridazine vs. Thiophene/Pyridine : Pyridazine’s nitrogen-rich structure enhances hydrogen bonding with biological targets (e.g., DHODH enzyme), improving anticancer potency compared to thiophene or pyridine analogues .

- Thioether Linkage : The –S–CH₂– bridge in the target compound increases lipophilicity and membrane permeability compared to compounds with ether (–O–) or methylene (–CH₂–) linkages .

B. Pharmacological Performance

- Anticancer Activity : The target compound’s IC₅₀ values (0.01–42.30 µM) surpass those of simpler pyrazole-furan hybrids (e.g., 5-(1-methylpyrazol-5-yl)furan-2-carbaldehyde), which lack pyridazine’s synergistic effects .

- Antimicrobial Efficacy : Pyridazine-thioether hybrids exhibit broader-spectrum activity than thiazole or isoxazole derivatives due to enhanced target binding .

Biological Activity

Methyl 5-(((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)methyl)furan-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article reviews the available literature on its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C14H14N4O3S

- Molecular Weight : 318.35 g/mol

- CAS Number : Not specified in the literature.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cell signaling pathways. Specific mechanisms include:

- Inhibition of Enzymes : The compound may inhibit enzymes involved in cancer cell proliferation and survival, such as dihydroorotate dehydrogenase (DHODH), which is crucial for pyrimidine synthesis in rapidly dividing cells .

- Modulation of Signaling Pathways : It is hypothesized that the compound can modulate pathways related to inflammation and apoptosis, impacting cell cycle regulation and inflammatory responses .

Anticancer Activity

Several studies have highlighted the anticancer potential of pyrazole derivatives, including those structurally related to this compound. For instance:

- Cell Line Studies : Compounds with similar structures have shown significant cytotoxicity against various cancer cell lines such as MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). The IC50 values reported range from 0.01 µM to 42.30 µM depending on the specific derivative and cell line tested .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Pyrazole Derivative A | MCF7 | 0.01 |

| Pyrazole Derivative B | A549 | 26 |

| Pyrazole Derivative C | HepG2 | 3.25 |

Anti-inflammatory Activity

The compound's anti-inflammatory properties are also noteworthy:

- Inhibition of Pro-inflammatory Cytokines : Research indicates that compounds with similar moieties can inhibit cytokines such as TNF-alpha and IL-6, which play a significant role in inflammatory processes .

Case Studies

- In vitro Studies : A study demonstrated that methyl 5-furan-2-yl derivatives exhibited significant growth inhibition in several cancer cell lines, suggesting that modifications to the furan or pyrazole rings can enhance biological activity .

- In vivo Studies : Animal models treated with pyrazole-based compounds showed reduced tumor growth and improved survival rates compared to control groups, indicating potential for therapeutic use in oncology .

Q & A

Q. Basic

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm to assess purity (>95%) .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in positive ion mode confirms the molecular ion peak [M+H]⁺ at m/z corresponding to the molecular weight .

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ resolve structural features, such as the furan ring (δ 6.3–7.2 ppm) and pyridazine protons (δ 8.0–9.0 ppm) .

How can researchers optimize synthesis yield while minimizing by-products?

Q. Advanced

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates for thioether formation .

- Catalyst screening : Test Pd/Cu catalysts for pyrazole coupling efficiency; CuI with 1,10-phenanthroline improves cross-coupling yields .

- Temperature control : Reflux conditions (80–100°C) for cyclization steps, monitored via TLC to terminate reactions at optimal conversion .

- Continuous flow reactors : Implement microreactors for thioether formation to enhance mixing and reduce side reactions .

What strategies resolve contradictions in crystallographic data during structural refinement?

Q. Advanced

- Software tools : Use SHELXL for small-molecule refinement, leveraging its robust handling of twinned data and hydrogen-bonding networks .

- Hydrogen bonding analysis : Apply graph-set notation (e.g., Etter’s rules) to validate intermolecular interactions and correct lattice parameters .

- Validation metrics : Cross-check R-factor convergence (<5%), electron density maps, and Hirshfeld surfaces to resolve ambiguities in atom placement .

How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

Q. Advanced

- Substituent variation : Modify the pyrazole ring (e.g., electron-withdrawing groups at position 3) to enhance cyclooxygenase (COX) inhibition, as seen in related analgesics .

- Bioisosteric replacement : Replace the furan ring with thiophene (improving metabolic stability) or introduce sulfonyl groups (augmenting binding affinity) .

- In silico docking : Use AutoDock Vina to predict binding poses against COX-2 (PDB ID: 5KIR) and prioritize synthetic targets .

What computational methods predict the compound’s interaction with biological targets?

Q. Advanced

- Molecular docking : Simulate ligand-protein interactions using Glide (Schrödinger Suite) with OPLS4 force fields to estimate binding energies (ΔG) .

- Molecular dynamics (MD) : Run 100-ns simulations in GROMACS to assess stability of the ligand-enzyme complex (e.g., COX-2) .

- ADMET prediction : Employ SwissADME to evaluate bioavailability, BBB penetration, and CYP450 inhibition risks .

What are the known biological activities of structurally related pyrazole-furan hybrids?

Q. Basic

- Analgesic activity : Analogs like methyl 5-aryl-1-(furan-2-carbonyl)pyrazole-3-carboxylates show COX-2 inhibition (IC₅₀: 0.8–2.4 µM) in murine models .

- Antiviral potential : Pyridazine-thioether derivatives exhibit inhibitory effects on RNA viruses (e.g., HCV NS5B polymerase) .

- Antitumor properties : Triazolo-pyrimidine hybrids induce apoptosis in HeLa cells via caspase-3 activation .

How can researchers address stability issues during formulation for in vivo studies?

Q. Advanced

- Prodrug design : Synthesize phosphate esters of the carboxylate group to enhance aqueous solubility .

- Lyophilization : Prepare lyophilized powders with trehalose (1:1 w/w) to prevent hydrolysis during storage .

- Encapsulation : Use PEGylated liposomes (size: 100–150 nm) to improve plasma half-life in rodent pharmacokinetic studies .

What challenges arise in purifying this compound, and how are they mitigated?

Q. Basic

- By-product removal : Use silica gel chromatography (hexane/ethyl acetate gradient) to separate unreacted pyridazine precursors .

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to obtain high-purity crystals (>99%) .

- HPLC purification : Semi-preparative HPLC with a 10 µm C18 column resolves isomeric impurities .

How does hydrogen bonding influence the compound’s crystallographic packing and solubility?

Q. Advanced

- Packing analysis : Identify C=O···H-N and S···H-C interactions via Mercury CSD software; these dictate crystal density (1.2–1.4 g/cm³) and melting points (180–220°C) .

- Solubility modulation : Introduce hydroxyl groups (e.g., at pyridazine C4) to form intramolecular H-bonds, reducing crystal lattice energy and improving DMSO solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.